molecular formula C13H20N2O4S B121057 N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 258262-54-3

N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B121057
CAS No.: 258262-54-3
M. Wt: 300.38 g/mol
InChI Key: AKUPRXWQEIRZBC-UHFFFAOYSA-N
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Description

N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C13H19NO4S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves treating it with potassium carbonate in the presence of a solvent such as acetone. This process is part of the preparation of Glipizide, an oral blood-glucose-lowering drug of the sulfonylurea class.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium carbonate, acetone, and various catalysts such as palladium and copper. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a key intermediate in the synthesis of Glipizide, a drug used to lower blood glucose levels in patients with diabetes.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. In the case of Glipizide, the compound binds to the sulfonylurea receptor on pancreatic beta cells, leading to the release of insulin and subsequent lowering of blood glucose levels.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER include:

    Tert-butyl carbamate: A derivative of carbamic acid used in various organic synthesis reactions.

    Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A compound used in the synthesis of pharmaceuticals.

    Tert-butyl (4-ethynylphenyl)carbamate: A derivative of carbamate used in palladium-catalyzed synthesis reactions.

Uniqueness

This compound is unique due to its specific structure and its role as an intermediate in the synthesis of Glipizide. Its ability to interact with the sulfonylurea receptor and promote insulin release sets it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPRXWQEIRZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477741
Record name AGN-PC-0NHTEF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258262-54-3
Record name AGN-PC-0NHTEF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dichloromethane (4 mL) and di-tert-butylcarboxylic acid (218 mg, 1.0 mmol) were added to 4-(2-aminoethyl)benzenesulfonamide (200 mg, 1.0 mmol) and the mixture was stirred at room temperature for 1.5 hours. Ethyl acetate (100 mL) was added to the reaction mixture and the solid was collected by filtration. Thus, tert-butyl 4-sulfamoylphenethylcarbamate (Compound GI) (160 mg, yield: 53%) was obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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